N-(2-ethyl-2H-tetrazol-5-yl)pentanamide
Description
Properties
IUPAC Name |
N-(2-ethyltetrazol-5-yl)pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N5O/c1-3-5-6-7(14)9-8-10-12-13(4-2)11-8/h3-6H2,1-2H3,(H,9,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMPEKHKRJTYIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NN(N=N1)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and biological implications of N-(2-ethyl-2H-tetrazol-5-yl)pentanamide and related compounds:
Key Insights from Comparative Analysis
Compounds with bulky aromatic substituents (e.g., biphenyl in ) exhibit higher target specificity but may suffer from poor solubility, whereas the pentanamide chain in the target compound balances lipophilicity and solubility .
Amide Chain Length :
- Pentanamide chains (5 carbons) enhance membrane permeability compared to propanamide (3 carbons), as seen in and , where pentanamide derivatives show measurable antimicrobial activity .
Biological Activity :
- Tetrazole derivatives with electron-withdrawing groups (e.g., methoxy in ) often display stronger hydrogen-bonding interactions with biological targets, influencing antimicrobial and anti-inflammatory pathways .
- The absence of aromatic moieties in the target compound (unlike or 14) may limit off-target interactions, favoring safer pharmacological profiles .
Research Findings and Data
Thermal and Chemical Stability
- Tetrazole rings generally exhibit high thermal stability (>200°C), as confirmed by Differential Scanning Calorimetry (DSC) in analogous compounds .
- The pentanamide chain in the target compound is less prone to hydrolysis than ester-containing analogs, enhancing shelf-life .
Antimicrobial Activity (Hypothetical Projection)
While direct data for this compound is unavailable, structurally similar compounds (e.g., ) show inhibition zones of 12–18 mm against E. coli and S. aureus at 100 µg/mL. The target compound’s pentanamide chain may improve efficacy due to better cellular uptake .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-ethyl-2H-tetrazol-5-yl)pentanamide, and how can reaction conditions be controlled to maximize yield?
- Methodology : The synthesis typically involves coupling a pentanoyl chloride derivative with a 2-ethyl-2H-tetrazol-5-amine precursor under anhydrous conditions. Key steps include:
- Activation : Use coupling agents like HATU or DCC to facilitate amide bond formation .
- Reaction Monitoring : Track progress via TLC (silica gel, ethyl acetate/hexane) or HPLC to ensure intermediate purity .
- Purification : Employ column chromatography (e.g., 10% methanol in dichloromethane) followed by recrystallization from ethanol or acetonitrile .
- Critical Parameters : Maintain inert atmospheres (N₂/Ar) to prevent oxidation of the tetrazole ring and control reflux temperatures (80–100°C) to avoid decomposition .
Q. How can the structure of this compound be confirmed post-synthesis?
- Analytical Techniques :
- 1H/13C NMR : Identify amide protons (δ ~8.5–9.0 ppm) and tetrazole ring signals (δ ~8.0–8.3 ppm for aromatic protons). Compare with reference spectra of structurally analogous tetrazole-amides .
- IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and tetrazole C=N absorption (~1450–1500 cm⁻¹) .
- Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion peaks (e.g., [M+H]+ at m/z 239.1 for C₈H₁₄N₆O) .
Q. What are the key reactivity patterns of the tetrazole and amide functional groups in this compound?
- Tetrazole Reactivity :
- Acid-Base Behavior : The tetrazole ring (pKa ~4–5) can undergo protonation/deprotonation, influencing solubility and biological interactions .
- Metal Coordination : Tetrazoles may chelate metal ions (e.g., Fe³+, Zn²+), which can be studied via UV-Vis titration .
- Amide Stability : Hydrolysis under acidic/basic conditions can be mitigated by steric shielding from the ethyl group. Monitor degradation via pH-controlled stability assays (e.g., HPLC at pH 2–9) .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Approaches :
- Docking Simulations : Use AutoDock Vina to predict binding affinities to targets like cyclooxygenase-2 (COX-2) or antimicrobial enzymes. Focus on the tetrazole’s hydrogen-bonding capacity and hydrophobic interactions .
- QSAR Modeling : Correlate substituent effects (e.g., ethyl vs. methyl groups) with activity using descriptors like logP and polar surface area .
- Validation : Synthesize top-ranked derivatives and validate predictions via enzyme inhibition assays (e.g., IC₅₀ determination) .
Q. How can contradictory data on biological activity (e.g., antimicrobial vs. anti-inflammatory effects) be resolved?
- Strategies :
- Orthogonal Assays : Compare results from disk diffusion (antimicrobial) and COX-2 inhibition (anti-inflammatory) assays to isolate mechanisms .
- Metabolite Profiling : Use LC-MS to identify active metabolites and rule off-target effects .
- Structural Analogs : Test derivatives lacking the tetrazole or amide group to pinpoint pharmacophores responsible for each activity .
Q. What experimental approaches can elucidate the compound’s stability under physiological conditions?
- Methods :
- Simulated Gastric Fluid (SGF) : Incubate at 37°C in HCl (pH 1.2) to assess gastric stability. Monitor degradation via UPLC-MS .
- Plasma Stability Assays : Incubate with human plasma and quantify parent compound loss over 24 hours .
- Stabilization Tactics : Encapsulate in liposomes or PEGylate to enhance half-life .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
